H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2
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Overview
Description
“H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This compound’s structure suggests it may have applications in various fields such as biochemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also include additional purification steps like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, peptides like this one are used as models to study protein folding, stability, and interactions. They can also serve as building blocks for more complex molecular structures.
Biology
In biological research, synthetic peptides are used to investigate cellular processes, enzyme functions, and receptor-ligand interactions. They can also be employed in the development of peptide-based drugs.
Medicine
In medicine, peptides are explored for their therapeutic potential They can act as hormones, enzyme inhibitors, or antimicrobial agents
Industry
In industry, peptides are used in the development of new materials, such as hydrogels or nanomaterials, due to their ability to self-assemble and form stable structures.
Mechanism of Action
The mechanism of action of peptides like “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” depends on their specific sequence and structure. They can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to modulate biological processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2: A synthetic peptide with a similar sequence.
This compound: Another peptide with slight variations in the amino acid sequence.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of modified amino acids like tert-butyl-serine. These modifications can enhance the peptide’s stability, bioavailability, or specificity for certain targets.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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